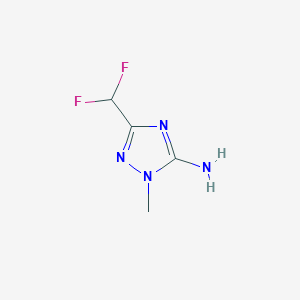

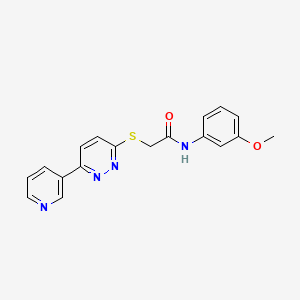

5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethylation is a process that has seen significant advances in recent years . It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be sp, sp2, or sp3 hybridized . This process has been beneficial in the field of research due to the invention of multiple difluoromethylation reagents .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of a bond between a difluoromethyl group and an atom of oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups . Difluoromethyl groups can increase the biological activity of a molecule, its metabolic stability, lipophilicity, and binding affinity to receptors .Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Derivatives : Derivatives of 1,2,4-triazole compounds, including those similar to 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Photochemistry and Synthesis Routes : The photochemistry of fluorinated heterocyclic compounds, including 1,2,4-triazole derivatives, has been explored. This research emphasizes the photoreactivity of these compounds and their applications in synthesizing target fluorinated structures (Pace et al., 2004).

Crystal Structure Analysis : Studies on the crystal structure of compounds containing the 1,2,4-triazole moiety, similar to the compound , have been conducted. These studies provide insights into the molecular conformation and potential applications in material science (Dolzhenko et al., 2008).

Chemical Properties and Reactions

Chemical Synthesis and Characterization : Research on synthesizing and characterizing various 1,2,4-triazole derivatives, including studies on their NMR calculations and crystal structures, has been extensive. These studies contribute to understanding the chemical properties and potential applications of such compounds (Almeida et al., 2022).

Amination Studies : The process of amination in 1,2,4-triazines, which is closely related to 1,2,4-triazoles, has been examined. This research provides valuable information on the chemical reactivity and potential synthetic pathways of such compounds (Rykowski & Plas, 1982).

Potential Applications in Medicinal Chemistry

Antihypertensive Agents : Studies on 1,2,4-triazol-3-amines, which share a similar structure to the compound , have revealed their potential as antihypertensive agents. This research contributes to the understanding of their medicinal applications (Meyer et al., 1989).

Anticancer Evaluation : Novel 1,2,4-triazolin-3-one derivatives have been synthesized and evaluated for their in vitro anticancer activity. These studies highlight the potential therapeutic applications of such compounds (Kattimani et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXVFWIDMWGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)

![[(2R)-1-methylazetidin-2-yl]methanamine; bis(trifluoroacetic acid)](/img/structure/B2420944.png)

![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)

![1-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420947.png)

![1-Cyclopentyl-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea](/img/structure/B2420956.png)

![5-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2420959.png)